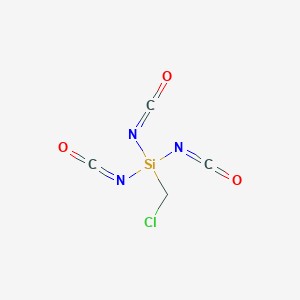

(Chloromethyl)(triisocyanato)silane

Description

(Chloromethyl)(triisocyanato)silane (CAS: CID 138536) is an organosilicon compound with the molecular formula C₄H₃N₃O₃Si and SMILES notation CSi(N=C=O)N=C=O . Its structure features a silicon atom bonded to a chloromethyl group (-CH₂Cl) and three isocyanate (-N=C=O) groups. This compound is notable for its dual reactivity: the chloromethyl group enables nucleophilic substitution, while the isocyanate groups participate in cycloaddition or urethane-forming reactions. Applications include polymer crosslinking, surface modification, and specialty chemical synthesis.

Properties

CAS No. |

91485-22-2 |

|---|---|

Molecular Formula |

C4H2ClN3O3Si |

Molecular Weight |

203.61 g/mol |

IUPAC Name |

chloromethyl(triisocyanato)silane |

InChI |

InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |

InChI Key |

VMENSAFLZFGSAM-UHFFFAOYSA-N |

Canonical SMILES |

C([Si](N=C=O)(N=C=O)N=C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl

Industrial Production Methods

Industrial production of (Chloromethyl)(triisocyanato)silane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.

Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with isocyanato groups to form urea derivatives.

Alcohols: React with isocyanato groups to form carbamates.

Water: Hydrolyzes the compound to form silanols and isocyanic acid.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Silanols: Formed from hydrolysis.

Scientific Research Applications

(Chloromethyl)(triisocyanato)silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.

Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.

Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.

Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.

Mechanism of Action

The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

(Chloromethyl)trichlorosilane

- Molecular Formula : C₁H₃Cl₄Si.

- Structure : Chloromethyl group (-CH₂Cl) + three chlorine atoms on silicon.

- Reactivity: Hydrolyzes readily with water to form silanols; reacts with alcohols to produce alkoxysilanes.

- Applications : Intermediate in silicone polymers and surface treatments .

| Property | (Chloromethyl)(triisocyanato)silane | (Chloromethyl)trichlorosilane |

|---|---|---|

| Functional Groups | 3 isocyanates, 1 chloromethyl | 3 chlorides, 1 chloromethyl |

| Reactivity | High (isocyanate cycloaddition) | Moderate (nucleophilic substitution) |

| Moisture Sensitivity | Extreme (isocyanate hydrolysis) | High (chloride hydrolysis) |

Chlorotrimethylsilane (TMCS)

- Molecular Formula : C₃H₉ClSi.

- Structure : Three methyl groups and one chloride on silicon.

- Reactivity : Silylating agent for hydroxyl protection in organic synthesis.

- Applications : Pharmaceuticals, derivatization in chromatography .

Trichloro(1-chloroethyl)silane

- Molecular Formula : C₂H₄Cl₄Si.

- Structure : Chloroethyl group (-CH₂CH₂Cl) + three chlorides on silicon.

- Reactivity : Similar to (chloromethyl)trichlorosilane but with bulkier substituents.

- Applications : Specialty silicone precursors .

| Property | (Chloromethyl)(triisocyanato)silane | Trichloro(1-chloroethyl)silane |

|---|---|---|

| Substituent Size | Compact (methyl + isocyanates) | Bulkier (ethyl + chlorides) |

| Crosslinking Efficiency | High (multi-functional) | Limited (less reactive groups) |

Reactivity in Polymer Chemistry

The triisocyanato groups enable rapid crosslinking via reactions with polyols or amines, forming polyurethane or polyurea networks.

Vulcanization Behavior

Studies on silane-modified compounds (e.g., silica rubber) show that higher silane content reduces crosslinking density due to self-condensation . For (chloromethyl)(triisocyanato)silane, the isocyanate groups may enhance interfacial bonding in composites compared to chlorosilanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.